Enloplatin

Description

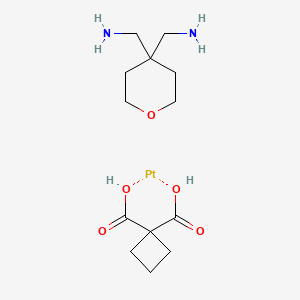

Structure

2D Structure

Properties

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYEDWZHRMBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Enloplatin

Elucidation of Synthetic Pathways for Enloplatin

The synthesis of platinum coordination complexes like this compound typically involves the reaction of a suitable platinum precursor with the desired ligands. Based on the structure of this compound, which contains a platinum atom coordinated to cyclobutane-1,1-dicarboxylate (B1232482) and tetrahydro-4H-pyran-4,4-dimethanamine, the synthetic route likely involves the coordination of these two bidentate ligands to a platinum salt. wikipedia.orgontosight.ainih.gov

Research dating back to 1989 describes the synthesis of water-soluble third-generation antitumor platinum complexes, including those incorporating the tetrahydro-4H-pyran-4,4-dimethanamine ligand. wikipedia.org This suggests that established coordination chemistry techniques are employed for the formation of the platinum-ligand bonds. The components listed in the PubChem entry for this compound are [4-(Aminomethyl)oxan-4-yl]methanamine, 1,1-Cyclobutanedicarboxylic acid, and Platinum, further supporting a synthesis involving the assembly of these units around a platinum center. nih.gov

While specific detailed synthetic procedures for this compound itself are not extensively detailed in readily available public search results, the general approach for synthesizing such Pt(II) complexes often involves reacting a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or potassium tetraiodoplatinate(II) (K₂[PtI₄]), with the amine ligand, followed by the exchange of labile ligands (like chloride or iodide) with the dicarboxylate ligand. The cyclobutane-1,1-dicarboxylate ligand is commonly introduced as its silver salt to facilitate the displacement of halide ligands and the formation of the stable platinum-carboxylate complex.

Methodologies for Ligand Modification and this compound Analogue Synthesis

The development of platinum-based drugs has involved the synthesis of numerous analogs to modulate properties such as solubility, reactivity, and interaction with biological targets. researchgate.net For this compound, the methodologies for generating analogues would primarily involve modifying either the tetrahydro-4H-pyran-4,4-dimethanamine ligand or the cyclobutane-1,1-dicarboxylate ligand, or both.

Rational Design of Novel this compound Analogues for Specific Research Objectives

Rational design in the context of platinum complex analogues aims to tailor their chemical and biological properties by making specific structural changes to the ligands. For this compound, this could involve modifying the tetrahydro-4H-pyran ring or the attached aminomethyl groups, or altering the cyclobutane (B1203170) dicarboxylate moiety. The objective of such modifications could be to influence factors like:

Solubility: Introducing polar or ionizable groups can enhance water solubility. This compound is noted as being water-soluble. wikipedia.org

Stability: Modifying ligands can affect the lability of the complex, influencing its behavior in physiological environments.

Targeting: Attaching targeting moieties to the ligands could potentially direct the complex to specific cell types or tissues.

While the search results mention this compound as a carboplatin (B1684641) analog ontosight.aimolnova.commedchemexpress.com and discuss the general strategies for developing new platinum anticancer drugs with improved properties or the ability to overcome resistance researchgate.netpatsnap.com, detailed examples of rationally designed this compound-specific analogues and their synthesis are not provided. However, the principles applied to the design of other platinum drug analogues, such as varying amine ligands or dicarboxylate leaving groups, would be relevant methodologies for generating this compound derivatives.

Stereochemical Control and its Implications in Platinum Complex Synthesis

Stereochemical control is an important consideration in the synthesis of platinum complexes, particularly when the ligands are chiral or when different geometric isomers (e.g., cis or trans) are possible. The stereochemistry of a coordination complex can significantly influence its biological activity and pharmacological profile.

This compound, with its cyclobutane-1,1-dicarboxylate and tetrahydro-4H-pyran-4,4-dimethanamine ligands coordinated to a square planar Pt(II) center, is described as achiral. fda.gov The tetrahydro-4H-pyran-4,4-dimethanamine ligand contains a spiro center but is symmetric, and the cyclobutane-1,1-dicarboxylate ligand is also symmetric. The arrangement around the platinum center in the desired cis configuration, typical for active platinum anticancer drugs, does not introduce chirality in this specific case.

However, if modifications to the ligands were to introduce chiral centers or if the synthesis aimed for specific geometric isomers in other platinum complexes, methodologies for stereochemical control would be essential. These methodologies can include:

Using chiral ligands: Employing enantiomerically pure chiral amines or other chiral ligands can lead to the formation of diastereomeric platinum complexes that can be separated.

Chiral auxiliaries: Attaching a temporary chiral group to a ligand or precursor to influence the stereochemical outcome of a reaction.

Stereoselective synthetic routes: Designing reaction pathways that inherently favor the formation of one stereoisomer over others.

In the context of potential chiral this compound analogues, the synthesis would need to incorporate methods to control the stereochemistry at the newly introduced chiral centers or to ensure the formation of specific enantiomers or diastereomers.

Advanced Spectroscopic and Analytical Characterization of this compound and its Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of this compound and its synthesized derivatives. A range of advanced spectroscopic and analytical techniques are employed for this purpose.

Liquid chromatography (LC) is a key technique for the analysis and purification of this compound. Reversed-phase LC with UV detection at 230 nm has been used for the determination of this compound in biological fluids, demonstrating its utility for assessing purity and concentration. nih.gov

Atomic absorption spectrometry (AAS), specifically flameless atomic absorption spectrometry (FAAS), is used to quantify the platinum content in samples. This method is valuable for determining the concentration of the platinum complex and can be applied to various matrices. nih.gov

Spectroscopic methods provide detailed information about the molecular structure and bonding within platinum complexes. Techniques commonly used for characterizing platinum compounds, and relevant for this compound and its derivatives, include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the molecule, helping to identify functional groups and the coordination environment around the platinum center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy can confirm the structure of the organic ligands and provide insights into the electronic environment of the platinum nucleus and its coordination sphere.

These analytical and spectroscopic techniques, often used in combination, are vital for ensuring the successful synthesis and characterization of this compound and for the development and study of novel platinum-based compounds.

| Analytical/Spectroscopic Technique | Application in this compound Characterization | Reference |

| Liquid Chromatography (LC) | Analysis and purification, determination in biological fluids | nih.gov |

| Atomic Absorption Spectrometry (AAS) | Quantification of platinum content | nih.gov |

| FTIR Spectroscopy | Identification of functional groups and coordination environment (General for Pt complexes) | patsnap.com |

| NMR Spectroscopy | Confirmation of ligand structure, electronic environment of Pt (General for Pt complexes) | patsnap.com |

| X-ray Crystal Structure Analysis | Definitive 3D structure, coordination geometry (General for Pt complexes) | patsnap.com |

Molecular and Cellular Mechanistic Pathways of Enloplatin Action

DNA Adduct Formation and Interaction Dynamics

The primary mechanism by which Enloplatin exerts its effect is through the formation of covalent bonds with DNA, creating DNA adducts ontosight.aiaopwiki.org. This process begins with the compound entering the cell and undergoing aquation, where a water molecule replaces a ligand, creating an activated species that can react with nucleophilic sites on DNA ontosight.aiaopwiki.org.

Platinum Coordination Chemistry with Nucleic Acid Bases: Focus on Guanine (B1146940)

Platinum complexes, including this compound, primarily target the nitrogen atoms of DNA bases, with a strong preference for guanine ontosight.ailibretexts.orgresearchgate.net. Specifically, the N7 atom of purine (B94841) bases, particularly guanine, is a principal binding site for platinum compounds libretexts.orgcuni.cz. Coordination of platinum to the N7 of guanine causes a downfield shift of the H8 proton resonance and lowers the pKa of the N1 proton libretexts.org. This interaction is crucial for the formation of DNA adducts ontosight.ailibretexts.org.

Elucidation of Inter- and Intra-strand DNA Cross-Linkage Formation by this compound

Platinum-based drugs are known to form both intra-strand (within the same DNA strand) and inter-strand (between opposite DNA strands) cross-links baseclick.euwikipedia.orgnih.gov. These cross-links are highly cytotoxic as they impede DNA replication and transcription by preventing the separation of DNA strands amegroups.cnamegroups.orgbaseclick.eunih.gov. While specific detailed data on the ratio and types of inter- and intra-strand cross-links formed by this compound are not extensively detailed in the provided search results, the general mechanism of platinum compounds involves the formation of these cross-links ontosight.aibaseclick.euwikipedia.org. For instance, cisplatin (B142131), a related platinum drug, primarily forms 1,2-intrastrand cross-links with purine bases, predominantly d(GpG) adducts nih.gov. It is likely that this compound, being a platinum analog, also forms these types of cross-links, contributing to its mechanism of action ontosight.ai.

Conformational Perturbations in DNA Induced by this compound Adducts

The formation of platinum-DNA adducts, particularly cross-links, induces significant structural distortions in the DNA double helix ontosight.aimdpi.comresearchgate.net. These distortions can include bending, unwinding, and kinking of the DNA structure nih.govmdpi.comresearchgate.net. Spectroscopic methods such as FTIR, NMR, and circular dichroism spectroscopy are important tools for investigating these conformational changes patsnap.comresearchgate.netscilit.comeurekaselect.com. These conformational changes are critical because they can be recognized by cellular repair machinery and signaling proteins, initiating downstream cellular responses ontosight.aicrownbio.com.

Cellular Responses to this compound-Induced DNA Damage in In Vitro Models

The DNA damage induced by this compound triggers a cascade of cellular responses aimed at repairing the damage or eliminating the damaged cell ontosight.aicrownbio.com. Studies using in vitro models are essential for understanding these complex cellular pathways nih.gov.

Activation of DNA Damage Response Signal Transduction Pathways

Cells have intricate DNA damage response (DDR) pathways that are activated upon detection of DNA lesions crownbio.commdpi.comsigmaaldrich.com. These pathways involve a network of sensor proteins, transducers, and effectors that coordinate cell cycle arrest, DNA repair, and apoptosis crownbio.comnih.gov. Key proteins in the DDR include ATM, ATR, and p53 crownbio.comsigmaaldrich.com. Platinum-induced DNA damage activates these pathways, leading to cell cycle checkpoints that halt progression to allow for repair researchgate.netsigmaaldrich.com. If the damage is irreparable, the DDR can signal for the induction of apoptosis ontosight.aicrownbio.com.

Pathways Leading to Apoptosis and Programmed Cell Death Induction

Apoptosis, or programmed cell death, is a crucial outcome of irreparable DNA damage induced by chemotherapeutic agents like this compound ontosight.aiabcam.comresearchgate.net. The induction of apoptosis involves complex signaling cascades, which can be initiated through various pathways, including those triggered by the DNA damage response ontosight.aiscispace.comekb.eg. While specific detailed pathways activated by this compound leading to apoptosis are not extensively described in the provided search results, platinum-based drugs are known to induce apoptosis through mechanisms linked to DNA damage ontosight.ainih.gov. This can involve the activation of caspases and modulation of pro- and anti-apoptotic proteins researchgate.netscispace.comekb.eg. In vitro studies are commonly used to investigate the induction of apoptosis by chemical agents and the associated molecular events abcam.comresearchgate.netthermofisher.com.

Mechanisms of Cell Cycle Checkpoint Activation and Arrest

Platinum-based antineoplastic agents, including compounds like cisplatin, are known to induce DNA damage, which in turn triggers cell cycle checkpoints. nih.govnih.gov This activation leads to cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, initiating apoptotic pathways. nih.govnih.gov Studies on cisplatin, a related platinum compound, show that it can induce cell cycle arrest in phases such as G0/G1 and G2/M, depending on the cell type and dose. nih.govfrontiersin.org The p53/p21 and p16/pRB tumor suppressor pathways play central roles in regulating senescence and associated growth arrest, which can be triggered by various stimuli, including DNA damage. frontiersin.org Activation of the extracellular-signal-regulated kinase (ERK) pathway can precede p53-mediated DNA damage response, leading to the upregulation of proteins like p21, which can cause cell cycle arrest. nih.gov Given this compound's nature as a platinum-based compound, it is likely that it similarly induces DNA damage that activates these cell cycle checkpoints, leading to arrest as part of its mechanism of action.

Extranuclear and Cytosolic Interactions of this compound with Biological Targets

Platinum-based drugs can bind to proteins in the cytoplasm and other cellular compartments. researchgate.net This protein binding can modulate the drug's reactivity and its ability to reach its primary target, DNA. This compound has been reported to have a high protein binding percentage, exceeding 85%. wikipedia.org Binding to proteins can sequester the drug, potentially reducing the amount available to interact with DNA. Conversely, interactions with specific proteins could also potentially facilitate transport or influence intracellular distribution. The reactivity of platinum compounds with proteins often involves the formation of covalent bonds with specific amino acid functional groups, such as sulfhydryls, amines, carboxyls, carbonyls, or hydroxyls. thermofisher.com The extent and nature of protein binding can therefore significantly impact the pharmacokinetic and pharmacodynamic profile of this compound.

Intracellular thiols, particularly glutathione (B108866) (GSH), play a critical role in cellular defense against electrophilic compounds, including platinum-based drugs. nih.gov Glutathione is a tripeptide containing a thiol group that can react with electrophilic centers of reactive intermediates, forming stable conjugates. nih.gov This conjugation, often catalyzed by glutathione-S-transferases (GSTs), can detoxify platinum compounds and facilitate their efflux from the cell, contributing to drug resistance. nih.gov The high intracellular concentration of GSH (1–10 mM) allows it to effectively compete with other nucleophiles, including DNA, for reaction with platinum species. nih.gov The interaction between platinum compounds and thiols can involve the formation of protein-mixed disulfides, a process that can be influenced by oxidative stress. nih.gov The balance between the platinum compound's reactivity and the cellular levels of glutathione and other thiols is a key determinant of the drug's efficacy and the development of resistance. While specific data on this compound's direct interaction kinetics with glutathione is not detailed in the provided results, its classification as a platinum agent suggests that such interactions likely play a role in its activity profile, similar to other compounds in this class.

Molecular Mechanisms of Cellular Resistance to Enloplatin

Elucidation of Intrinsic and Acquired Resistance Pathways in Preclinical Models

Resistance to chemotherapeutic agents can be broadly categorized into intrinsic and acquired resistance. Intrinsic resistance refers to a pre-existing resistance within cancer cells before exposure to the drug, making the treatment ineffective from the outset. preprints.orgfrontiersin.org Acquired resistance, on the other hand, develops during the course of treatment in cancers that were initially responsive. This often results from genetic mutations or the activation of alternative cellular signaling pathways. preprints.orgnih.govuky.edu

Preclinical models, particularly using established cancer cell lines and patient-derived xenografts (PDXs), are instrumental in studying these resistance mechanisms. researchgate.netcsic.es By exposing sensitive cell lines or tumors to increasing concentrations of a drug like enloplatin over time, researchers can select for and establish acquired resistant models. csic.esmdpi.com Analysis of these models allows for the identification of molecular alterations associated with the resistant phenotype.

Mechanisms contributing to intrinsic resistance can include reduced drug permeability, selective exclusion via porins, and active efflux of the drug by transporter proteins. frontiersin.orgfuturelearn.com Acquired resistance can involve a wider range of mechanisms, such as increased drug efflux, drug compartmentalization, inactivation of apoptotic pathways, modification of drug targets, epigenetic changes, increased DNA repair, and decreased drug influx. researchgate.netnih.gov

Role of DNA Repair Systems in Mitigating this compound-Induced Damage

Platinum drugs, including this compound, exert their cytotoxic effects primarily by forming DNA adducts, which are bulky lesions that interfere with DNA replication and transcription. preprints.orgnih.govnih.goviiarjournals.org The ability of cancer cells to repair this damage is a major determinant of their sensitivity or resistance to these agents. researchgate.netmdpi.commdpi.comnih.gov Several DNA repair pathways are involved in recognizing and removing platinum-DNA adducts. nih.gov

Nucleotide excision repair (NER) plays a significant role in the control and regulation of DNA repair mechanisms for platinum-induced damage. researchgate.netnih.gov Elevated NER activity has been observed in tumor cells with a greater capacity to repair DNA damage induced by chemotherapeutic drugs, leading to treatment resistance. researchgate.net Other DNA repair mechanisms implicated in resistance to platinum compounds include mismatch repair (MMR), base excision repair (BER), homologous recombination (HR), and non-homologous end joining (NHEJ). mdpi.comnih.gov

Studies have shown that alterations in the expression or function of proteins involved in these pathways can impact sensitivity to platinum drugs. For instance, tumors with mutations in BRCA1, a protein involved in HR, may show greater sensitivity to cisplatin (B142131), while secondary mutations that restore BRCA1 function can lead to acquired resistance. mdpi.commdpi.com Enhanced DNA repair is considered a likely cause of resistance to cisplatin, a related platinum drug. bcm.edu

Analysis of Cellular Uptake and Efflux Transporter Modulation in Resistance

The intracellular concentration of a platinum drug is a critical factor in its efficacy. Cellular uptake and efflux transporters play a significant role in regulating the accumulation of these compounds within cancer cells. researchgate.netnih.govmdpi.comscispace.com

Reduced drug accumulation is a common feature of cisplatin resistance and can result from decreased influx or increased efflux of the drug. nih.gov The copper transporter 1 (CTR1) is a major influx transporter for cisplatin, oxaliplatin (B1677828), and carboplatin (B1684641). frontiersin.org Decreased CTR1 expression or function has been associated with reduced intracellular platinum levels and resistance. nih.govfrontiersin.org Conversely, increased CTR1 expression can enhance platinum accumulation and sensitivity. nih.govfrontiersin.org

Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily, can actively pump chemotherapeutic drugs out of cells, thereby reducing their intracellular concentration and contributing to resistance. nih.govdovepress.commedtechbcn.com Key ABC transporters involved in multidrug resistance include P-glycoprotein (MDR1/ABCB1) and multidrug resistance-associated protein 1 (MRP1). dovepress.commedtechbcn.commdpi.com While a direct correlation between these transporters and cisplatin resistance has not always been found in all studies, increased expression and altered glycosylation of MRP1 and MRP4 have been associated with reduced platinum drug accumulation and resistance to oxaliplatin and cisplatin in some cell lines. nih.gov

Investigation of Cross-Resistance Patterns with First- and Second-Generation Platinum Complexes

Cross-resistance, where resistance to one drug confers resistance to another, is a significant clinical challenge. This compound is a platinum analog, and understanding its cross-resistance patterns with first-generation (e.g., cisplatin) and second-generation (e.g., carboplatin) platinum complexes is important for guiding treatment strategies. clinicalpub.comresearchgate.net

First-generation platinum drugs like cisplatin and carboplatin share structural similarities but have differences in therapeutic uses and pharmacokinetics. clinicalpub.com Oxaliplatin, a diaminocyclohexane (DACH) platinum compound, is a third-generation agent that has shown marked efficacy in colorectal cancer and can exhibit a lack of cross-resistance with cisplatin in some models, potentially due to its bulky DACH carrier ligand hindering DNA repair. clinicalpub.comnih.gov

Preclinical data suggest that cross-resistance between cisplatin and oxaliplatin can occur in low-level resistance models. nih.gov However, in models with high-level resistance, there may be less cross-resistance. nih.gov While carboplatin has a similar anticancer spectrum to cisplatin, cross-resistance is observed in many cancer types. frontiersin.org

This compound is among other platinum-containing compounds that have been investigated for their activity, including in cisplatin-resistant cell lines. clinicalpub.comnih.gov Some new platinum analogs have shown activity even in cisplatin-refractory tumors where resistance was based on altered drug transport or enhanced DNA repair. clinicalpub.com Studies on this compound and other analogs have provided information about their activity in cisplatin-resistant cell lines, commonly using models like L1210 murine leukemia. nih.gov

Adaptive Alterations in Apoptotic Signaling and Cell Survival Pathways in Resistant Phenotypes

Platinum drugs induce cell death primarily through apoptosis. nih.goviiarjournals.orgscispace.com Resistance to these agents can involve the evasion of this programmed cell death pathway. researchgate.netcellsignal.comekb.eg Cancer cells can develop resistance to apoptosis by altering the mechanisms that detect DNA damage, preventing proper signaling for apoptosis activation, or introducing defects in the downstream signaling pathways or the proteins involved in apoptosis. cellsignal.com

Tumor cell sensitivity to drug-induced apoptosis is determined by the balance between pro-apoptotic and anti-apoptotic signals. researchgate.net Mechanisms of multidrug resistance can involve the blocking of pro-apoptotic pathways or the upregulation of anti-apoptotic signals. researchgate.net Key apoptosis-related genes include the tumor suppressor protein p53 and members of the Bcl-2 family. dovepress.com Wild-type p53 plays a role in regulating apoptosis in response to chemotherapy-induced DNA damage, while mutant p53 can lead to a loss of this function and increased drug resistance. researchgate.netdovepress.com The Bcl-2 family includes both apoptosis-activating (e.g., Bax) and apoptosis-inhibiting (e.g., Bcl-2) genes, and their altered expression can contribute to resistance. dovepress.com

Activation of cell survival signaling pathways also plays a crucial role in chemoresistance by enabling cells to escape treatment-induced death. researchgate.netgoogle.com These pathways can include PI3K/Akt, Ras/Raf/MEK/Erk, and STAT pathways. researchgate.netfrontiersin.org The PI3K/Akt pathway, in particular, is frequently activated in cancer and regulates key cellular processes including survival and apoptosis. nih.govfrontiersin.orgfrontiersin.org Activation of Akt can contribute to drug resistance. nih.gov Targeting these pro-survival pathways or reactivating apoptotic pathways are potential strategies to overcome resistance. mdpi.comekb.eg For example, inhibiting the PI3K/AKT/mTOR signaling pathway has shown potential in overcoming resistance and promoting apoptosis in cancer stem cells. ekb.eg

Here is a summary table of some key resistance mechanisms:

| Mechanism | Description | Impact on this compound Sensitivity |

| Reduced Drug Influx | Decreased entry of this compound into the cell, potentially via transporters like CTR1. | Decreased sensitivity |

| Increased Drug Efflux | Active pumping of this compound out of the cell, often mediated by ABC transporters like P-gp and MRP1. | Decreased sensitivity |

| Enhanced DNA Repair | Increased capacity to repair this compound-induced DNA adducts, involving pathways like NER, MMR, BER, HR, NHEJ. | Decreased sensitivity |

| Altered Apoptotic Signaling | Inhibition of pro-apoptotic pathways or activation of anti-apoptotic pathways (e.g., involving p53, Bcl-2). | Decreased sensitivity |

| Activation of Survival Pathways | Upregulation of pathways like PI3K/Akt and Ras/ERK that promote cell survival despite drug exposure. | Decreased sensitivity |

Computational Chemistry and Theoretical Modeling of Enloplatin

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Enloplatin-Biomolecule Interactions

Quantum Mechanical (QM) simulations are essential for accurately describing the electronic structure and reactivity of molecules, particularly for processes involving bond breaking and formation, such as the interaction of platinum complexes with biomolecules. psivant.comnih.gov QM methods can provide highly accurate descriptions of the interactions between this compound and its biological targets, such as DNA or proteins. nih.gov However, the computational cost of pure QM simulations can be prohibitive for large biomolecular systems. psivant.com

Molecular Dynamics (MD) simulations, on the other hand, are powerful tools for studying the time-dependent behavior of molecular systems at the atomic level. iaanalysis.commdpi.comnih.govresearchgate.net MD simulations allow researchers to observe conformational changes, molecular recognition, and the dynamics of interactions between a drug molecule like this compound and its biological environment, including water and ions. iaanalysis.comnih.govresearchgate.net By simulating the movement of atoms over time, MD provides insights into the stability of complexes, the pathways of interaction, and the influence of the surrounding environment. iaanalysis.commdpi.comresearchgate.net

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods combine the strengths of both approaches, treating the chemically active region (e.g., the platinum center of this compound and its immediate surroundings) with a high-level QM method and the larger biological environment (e.g., the rest of the protein or DNA and solvent) with a computationally less expensive Molecular Mechanical (MM) force field. nih.govwustl.edu This allows for the study of complex biomolecular systems while maintaining a high level of accuracy for the crucial interactions involving the platinum center. nih.gov QM/MM simulations can be used to investigate the binding modes of this compound to DNA, the formation of DNA adducts, and the influence of the protein environment on these processes. nih.gov

Studies utilizing MD simulations can reveal the patterns and intensity of interactions between molecules, such as hydrogen bonding, ionic interactions, and van der Waals forces, providing a quantitative assessment of binding strength and specificity. iaanalysis.com

In Silico Prediction of Novel Molecular Targets and Binding Motifs

In silico methods, including computational screening and target prediction algorithms, offer cost-effective and time-saving approaches for identifying potential novel molecular targets for compounds like this compound. creative-biolabs.com These methods can analyze large databases of proteins and other biomolecules to predict those with which this compound is likely to interact. creative-biolabs.com

Techniques such as virtual screening, which docks small molecules against specific protein targets, can be used to identify proteins that are likely to bind to this compound. creative-biolabs.com Ligand-based approaches, which utilize the chemical structure and properties of this compound, can also be employed to search for similar molecules with known targets, thereby inferring potential targets for this compound. creative-biolabs.com

Furthermore, in silico methods can be used to predict specific binding motifs, which are recurring patterns in biomolecules that are recognized and bound by a ligand. nih.govnih.gov By analyzing the interaction interfaces from simulations or docking studies, researchers can identify key residues or structural features in target biomolecules that are critical for binding with this compound. nih.govnih.gov Machine learning techniques can be applied to large datasets of known drug-target interactions to build predictive models for identifying novel interactions and binding motifs for compounds like this compound. nih.govbiorxiv.orgimmuneepitope.org

Theoretical Studies on this compound Aquation and Ligand Exchange Kinetics

The biological activity of platinum-based drugs like this compound is often initiated by aquation, a process where a ligand (such as chloride in some platinum complexes) is replaced by a water molecule. This aquated species is typically more reactive and capable of binding to biological nucleophiles like DNA. nih.govresearchgate.net Theoretical studies using quantum mechanical methods, particularly Density Functional Theory (DFT), are invaluable for investigating the mechanisms and kinetics of aquation and subsequent ligand exchange reactions of this compound. researchgate.net

DFT calculations can provide detailed information about the energy profiles of these reactions, including transition states and activation energies, allowing for the determination of reaction rates and the identification of the rate-limiting steps. researchgate.netarxiv.orgmdpi.commdpi.com These studies can explore the influence of the chemical environment, such as pH and the presence of competing nucleophiles, on the aquation and ligand exchange processes. researchgate.net Understanding the kinetics of these reactions is crucial for predicting the species of this compound that exist in biological environments and their reactivity towards potential targets. researchgate.net Theoretical studies can also investigate ligand exchange reactions with biologically relevant molecules, such as amino acids or nucleotides, providing insights into the initial steps of biomolecule binding. rsc.orgscispace.com

Application of Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning techniques are increasingly being applied in various aspects of drug discovery and development, including research on platinum-based compounds like this compound. uclouvain.begoogle.commdpi.comarxiv.orgnih.govatspotify.comchemrxiv.org Chemoinformatics involves the use of computational tools and databases to manage, analyze, and interpret chemical information. nih.gov This can include the analysis of the chemical space occupied by this compound and its analogs, the identification of structural features correlated with activity or other properties, and the design of chemical libraries. nih.gov

Machine learning algorithms can be trained on experimental data to build predictive models for various properties of this compound and related compounds. mdpi.comarxiv.orgatspotify.com For example, machine learning can be used to predict the potential biological activity against different cancer cell lines, to model pharmacokinetic properties, or to identify potential off-targets. nih.govbiorxiv.orgchemrxiv.org By analyzing complex datasets, machine learning can uncover subtle relationships and patterns that may not be apparent through traditional methods, accelerating the research process and guiding further experimental studies. mdpi.comatspotify.comarxiv.org The combination of chemoinformatics and machine learning provides powerful tools for exploring the potential of this compound and designing new, more effective platinum-based therapies. biorxiv.orgchemrxiv.org

Advanced Drug Delivery Research and Formulation Development Preclinical Focus

Nanocarrier Systems for Targeted Enloplatin Delivery in In Vitro and Preclinical Settings

Nanocarriers, such as liposomes and polymeric nanoparticles, represent a significant area of preclinical research for the targeted delivery of anticancer drugs like this compound. nih.govazonano.comnih.gov These nanoscale vehicles can encapsulate or associate with the drug, altering its biodistribution and potentially increasing its concentration at the tumor site through mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov

Liposomal Encapsulation and its Impact on this compound's Cellular Disposition

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs in their aqueous core or associate with hydrophobic drugs within the lipid bilayer. nih.govmdpi.com Encapsulating platinum-based drugs in liposomes has been investigated to modify their pharmacokinetic profiles and improve their delivery to tumors. nih.goveuropa.eu

Liposomal encapsulation can influence a drug's cellular disposition by altering its uptake mechanisms. While free drugs might enter cells via passive diffusion, liposomes are often internalized through endocytosis. nih.gov This endocytic pathway can lead to the drug being trapped in endosomes or lysosomes, potentially limiting its access to intracellular targets like DNA in the nucleus, which is crucial for platinum drug activity. nih.govlecturio.com However, some liposomal formulations are designed to promote endosomal escape or fuse with the endosomal membrane, facilitating the release of the encapsulated drug into the cytosol. nih.gov

Preclinical studies with liposomal platinum drugs have shown that the formulation can impact tissue distribution and accumulation in target organs. europa.eu The integrity of the liposomal formulation in plasma and its interaction with biological components are critical factors influencing its performance and the release of the encapsulated drug. europa.eu

Polymeric Nanoparticle-Based Systems for Controlled this compound Release

Polymeric nanoparticles are solid colloidal particles formed from biodegradable or non-biodegradable polymers. mdpi.commdpi.com They offer a versatile platform for drug delivery, allowing for the encapsulation or conjugation of therapeutic agents. mdpi.commdpi.com Polymeric nanoparticles can be engineered to provide controlled and sustained release of the encapsulated drug, which can help maintain therapeutic concentrations over time and reduce the frequency of administration in preclinical models. mdpi.comgoogleapis.com

The properties of polymeric nanoparticles, such as size, surface charge, and the type of polymer used, can be tailored to influence drug loading, stability, and release kinetics. mdpi.com Biodegradable polymers like poly(lactide-co-glycolide) (PLGA) are commonly used, as they degrade in the body into non-toxic products. mdpi.com Controlled release from polymeric nanoparticles can occur through various mechanisms, including diffusion of the drug from the polymer matrix, erosion of the polymer matrix, or a combination of both. googleapis.com

Preclinical research involving polymeric nanoparticles for platinum drug delivery focuses on optimizing the polymer composition and nanoparticle fabrication methods to achieve desired release profiles and enhance tumor targeting. nih.govmdpi.com Surface modification of polymeric nanoparticles with targeting ligands can further improve their accumulation in cancer cells by facilitating receptor-mediated endocytosis. researchgate.net

Strategies for Enhancing Cellular Uptake and Intracellular Accumulation

Efficient cellular uptake and subsequent intracellular accumulation are critical for the efficacy of platinum-based drugs like this compound, as their primary target is nuclear DNA. researchgate.net Various strategies are being explored in preclinical research to enhance the cellular entry and accumulation of these compounds, particularly when delivered via nanocarriers. google.comnih.govnih.govnih.gov

One approach involves modifying the surface of nanocarriers or the drug itself with molecules that can interact with specific receptors overexpressed on cancer cells. researchgate.netnih.gov Ligands such as folate, transferrin, or specific peptides can facilitate receptor-mediated endocytosis, leading to increased internalization by target cells. researchgate.netnih.gov

Cell-penetrating peptides (CPPs) are another strategy investigated to improve the cellular uptake of various cargoes, including nanoparticles and conjugated drugs. oncotarget.com CPPs can facilitate cellular entry through energy-dependent endocytosis or, in some cases, direct penetration of the cell membrane. oncotarget.com Conjugation of platinum drugs or their nanocarriers to CPPs is an active area of preclinical investigation to enhance intracellular delivery.

Furthermore, research into the mechanisms of cellular uptake, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, helps in designing delivery systems that utilize or bypass specific pathways to improve intracellular accumulation and avoid lysosomal trapping. nih.govnih.govoncotarget.com Studies also explore how the physicochemical properties of the drug or nanocarrier, such as lipophilicity and surface charge, influence cellular uptake and intracellular distribution. mdpi.comnih.gov Novel assay methods are being developed to specifically quantify cytosolic accumulation, distinguishing it from endosomal trapping. nih.gov

Prodrug Design for Modulating this compound's Activation and Specificity

Prodrug strategies involve chemically modifying an active drug into an inactive or less active precursor that is subsequently converted back to the active form within the body. centralasianstudies.orgijrpr.commdpi.com This approach can be used to improve various properties of the drug, including solubility, stability, and targeting, as well as to modulate its activation and specificity. centralasianstudies.orgijrpr.comijsrtjournal.com

For platinum-based drugs like this compound, prodrug design can aim to reduce systemic toxicity by ensuring that the active platinum species is preferentially released at the tumor site. ijsrtjournal.com This can be achieved by designing prodrugs that are activated by specific enzymes or conditions (e.g., pH, redox potential) that are prevalent in the tumor microenvironment or within cancer cells. mdpi.comijsrtjournal.com

Enzyme-mediated activation is a common strategy in prodrug design. mdpi.comijsrtjournal.com Enzymes that are overexpressed in tumors, such as certain proteases or reductases, can be utilized to cleave a linker molecule, releasing the active drug. mdpi.com Preclinical research in this area involves identifying suitable linker chemistries and enzymatic targets to achieve selective activation of this compound prodrugs.

Prodrug design can also influence the pharmacokinetic properties of this compound, such as improving its metabolic stability or altering its distribution. By temporarily masking functional groups, prodrugs can reduce premature reactions or interactions that lead to inactivation or off-target effects. The design process requires careful consideration of the chemical stability of the prodrug and its ability to be efficiently converted to the active drug at the desired site. Computational methods are increasingly being used to guide the design and optimization of enzyme-mediated prodrug activation. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 56840924 wikipedia.org |

| Carboplatin (B1684641) | 2568 ctdbase.org |

| 1,1-Cyclobutanedicarboxylic acid | 2568 nih.gov |

| Platinum | 23939 nih.gov |

Below are interactive tables summarizing potential preclinical data points related to this compound delivery research. Please note that specific quantitative data for this compound in these contexts was not extensively available in the search results, so these tables illustrate the types of data that would be generated in such preclinical studies, using hypothetical or illustrative values based on the concepts discussed.

Table 1: Illustrative Liposomal Encapsulation Efficiency of this compound

| Liposome Formulation Type | Encapsulation Efficiency (%) |

| Standard DSPC:Cholesterol | 75 |

| PEGylated DSPC:Cholesterol | 82 |

| Targeted Liposome (Ligand X) | 78 |

Table 2: Illustrative In Vitro Release Profile of this compound from Polymeric Nanoparticles

| Time (hours) | Cumulative this compound Release (%) |

| 1 | 15 |

| 6 | 45 |

| 12 | 70 |

| 24 | 90 |

Table 3: Illustrative Cellular Uptake of this compound Formulations in Cancer Cells (In Vitro)

| Formulation Type | Intracellular Platinum Concentration (ng Pt / 10^6 cells) |

| Free this compound | 15 |

| Liposomal this compound | 35 |

| Polymeric Nanoparticle this compound | 48 |

| Targeted Polymeric Nanoparticle this compound (Ligand Y) | 75 |

Analytical Methodologies for Enloplatin Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Enloplatin Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the quantitative determination of this compound in complex biological matrices such as plasma and whole blood. These techniques offer the necessary sensitivity and selectivity to accurately measure drug concentrations, which is vital for research purposes, including understanding distribution and elimination.

Analytical methods utilizing reversed-phase LC have been developed and validated for the determination of this compound in plasma. One such procedure involves protein precipitation using dilute perchloric acid. The resulting supernatant is then mixed with a sodium phosphate (B84403) buffer before injection into the LC system. A C18 or cyano column can be employed, depending on the specific sample matrix, with detection typically performed by UV spectroscopy at 230 nm. nih.govresearchgate.net This method has demonstrated linearity over a range of 0.50 to 50.0 micrograms per milliliter. nih.govresearchgate.net The inter-day and intra-day precision (Relative Standard Deviation, RSD%) and accuracy (relative error%) for this method have been reported to be less than ±14%. nih.govresearchgate.net

LC-MS, which couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is also applied in the analysis of this compound. googleapis.com This hyphenated technique provides enhanced selectivity and sensitivity, particularly useful for analyzing complex biological samples and confirming the identity of the compound based on its mass-to-charge ratio. LC-MS is widely used for the quantitative measurement of drugs and their metabolites in biological fluids, often achieving detection limits in the nanogram per milliliter range. pharmanueva.co.thtechnologynetworks.com The technique involves the physical separation of target compounds by LC followed by their mass-based detection by MS. technologynetworks.com LC-MS/MS, or tandem mass spectrometry, offers further selectivity and is commonly applied for small molecule bioanalysis. pharmanueva.co.thardena.com

The development and validation of these LC and LC-MS methods in biological matrices are critical to ensure the accuracy, precision, selectivity, and stability of the quantitative results, supporting reliable analytical data for research studies. pharmanueva.co.thnebiolab.com

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum Content Analysis

Atomic Absorption Spectrometry (AAS), particularly flameless atomic absorption spectrometry (FAAS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are key techniques for determining the total platinum content in biological samples. Since this compound is a platinum-based compound, quantifying the elemental platinum provides valuable information about the drug's presence and distribution, regardless of its chemical form (intact drug or metabolites containing platinum).

FAAS procedures have been developed for the determination of platinum, an elemental component of this compound, in various biological fluids including plasma, plasma ultrafiltrate (PUF), and whole blood. nih.govresearchgate.net A typical FAAS method utilizes a graphite (B72142) furnace, a hollow cathode platinum lamp, and Zeeman background correction. nih.govresearchgate.net Sample preparation may involve mixing an aliquot of the biological fluid with a solution containing Triton X-100 and Antifoam-B before injection into the FAAS system. nih.govresearchgate.net This method has shown good linearity, for instance, from 0.05 to 10.0 micrograms of Pt per milliliter. nih.govresearchgate.net Inter-day and intra-day precision and accuracy for this FAAS method have been reported to be less than ±15%. nih.govresearchgate.net AAS has also been used to determine the concentrations of released carboplatin (B1684641), another platinum-based drug, with detection carried out at 265.9 nm using a cathode platinum lamp. tandfonline.com

ICP-MS is another powerful technique for inorganic elemental analysis, capable of determining the concentration of platinum in biological and environmental samples with high sensitivity. analytik-jena.comamsbiopharma.comspectroscopyonline.com In ICP-MS, the sample is injected into a plasma stream, which ionizes the atoms. analytik-jena.com The ions are then directed into a mass spectrometer, where they are detected based on their mass-to-charge ratio. analytik-jena.com ICP-MS is known for its superior detection limits and rapid measurement rate. analytik-jena.com It can be used to determine the concentration of contaminant metals and elemental impurities in various matrices, including pharmaceuticals and biological samples. amsbiopharma.com While challenges exist in accurately quantifying noble metals like platinum at very low levels in complex matrices due to potential interferences, advanced ICP-MS techniques, such as triple-quadrupole ICP-MS with reactive gases, can help mitigate these issues. spectroscopyonline.com HPLC coupled with ICP-MS has also been explored for the determination of platinum species from anti-tumor drugs. rsc.org

These atomic spectroscopic methods are essential for tracking the fate of the platinum moiety of this compound in research studies.

Application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and X-ray Crystallography in Structural Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are crucial techniques for the structural characterization of this compound and for investigating its interactions with biological molecules, particularly DNA.

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in the confirmation of chemical structure and purity. google.com For platinum complexes, NMR, particularly 195Pt NMR, can be used to study their coordination environment and transformations. researchgate.net NMR studies have been employed to investigate the structures of adducts formed between platinum drugs, such as cisplatin (B142131), and DNA in solution. rsc.org

IR spectroscopy is used to identify functional groups and characterize the vibrational modes of a molecule. google.comresearchgate.net It can provide insights into the bonding within the this compound molecule and how these bonds might be affected upon interaction with other species. IR spectra are typically recorded over a specific range of wavenumbers, and characteristic absorption bands are analyzed. researchgate.netsemanticscholar.orgnih.govgoogleapis.com

X-ray crystallography is a primary technique for determining the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal of this compound, researchers can obtain a precise picture of the arrangement of atoms, bond lengths, and angles. wikipedia.orglibretexts.orgnih.gov This technique is also invaluable for studying the interactions of platinum complexes with biological macromolecules like DNA by obtaining crystal structures of the resulting adducts. rsc.orgpatsnap.comresearchgate.netdntb.gov.uanih.gov X-ray crystal structure analysis is considered important for investigating conformational changes in the binding of platinum complexes to DNA. patsnap.comdntb.gov.uanih.gov While obtaining suitable crystals can sometimes be challenging, X-ray crystallography provides fundamental structural information that is critical for understanding the molecular basis of this compound's activity. semanticscholar.orgevotec.com

These spectroscopic and crystallographic methods collectively provide comprehensive structural information about this compound and its interactions, which is essential for understanding its mechanism of action at a molecular level.

Q & A

Q. How can researchers validate this compound’s mechanism of action without relying on commercial assay kits?

- Methodological Answer: Develop in-house assays (e.g., comet assay for DNA damage) with open-source protocols. Cross-validate results using orthogonal methods (e.g., γH2AX immunofluorescence). Publish negative controls and calibration curves to establish assay credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.